

# Ethyl 2-bromo-2-methylpropanoate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-bromoisobutyrate

Cat. No.: B052115

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CAS Number: 600-00-0

This technical guide provides an in-depth overview of Ethyl 2-bromo-2-methylpropanoate, a versatile reagent widely utilized in polymer chemistry and as an intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety protocols.

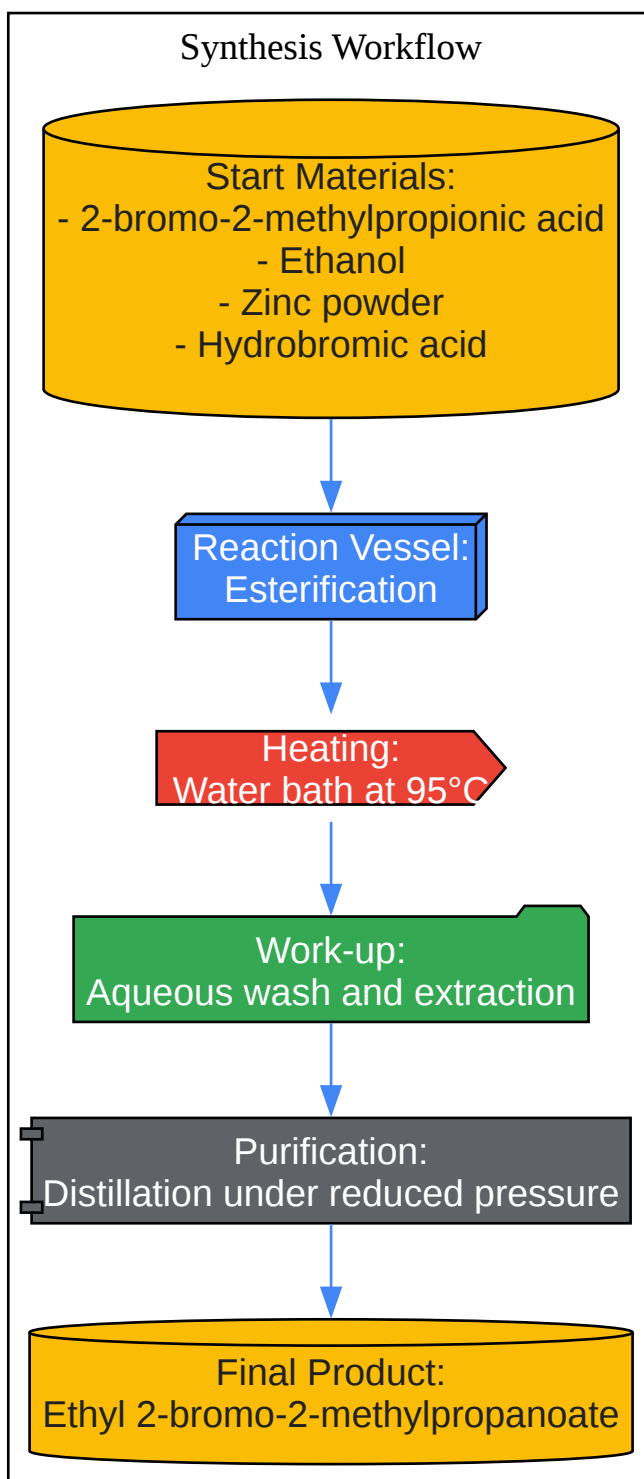
## Physicochemical Properties

Ethyl 2-bromo-2-methylpropanoate is a clear, colorless to light yellow liquid.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below, providing a comprehensive dataset for experimental design and implementation.

Property	Value	Reference
Molecular Formula	C6H11BrO2	[1][2]
Molecular Weight	195.05 g/mol	[1][2][3]
Density	1.329 g/mL at 25°C	[1]
Boiling Point	65-67°C at 11 mmHg	[1]
Flash Point	140°F	[1]
Refractive Index	n20/D 1.444	[1]
Solubility	Soluble in alcohol and ether. Insoluble in water.	[1]
Vapor Pressure	2.01 mmHg at 25°C	[1]
Stability	Stable under normal conditions. Incompatible with acids, bases, reducing agents, and oxidizing agents.	[1]

## Synthesis

A common laboratory-scale synthesis of Ethyl 2-bromo-2-methylpropanoate involves the esterification of 2-bromo-2-methylpropionic acid with ethanol. The following diagram illustrates a typical synthetic workflow.



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A typical workflow for the synthesis of Ethyl 2-bromo-2-methylpropanoate.

## Experimental Protocol: Synthesis of Ethyl 2-bromo-2-methylpropanoate

This protocol is adapted from a known synthetic route.

### Materials:

- 2-bromo-2-methylpropionic acid
- Ethanol (99.0%)
- Zinc powder
- 40% Hydrobromic acid
- n-Hexane
- Deionized water

### Procedure:

- To a 500 mL three-necked flask equipped with a thermometer and a stirring paddle, add the filtrate from a previous step (details not provided in the source).
- Add 0.9 g of zinc powder to the flask and stir for 30 minutes. The color of the material should gradually fade.
- Add 1.2 g of 40% hydrobromic acid and stir for an additional 30 minutes.
- Add 33.1 g (0.7124 mol) of ethanol to the flask.
- Heat the flask in a water bath set to 95°C.
- After the reaction is complete (monitored by appropriate analytical techniques), cool the reaction mixture.
- Wash the mixture three times with 200 mL of deionized water in a separatory funnel.

- Transfer the organic layer to a 500 mL three-necked flask.
- Heat the flask in a water bath at 80°C under reduced pressure ( $\geq 0.06$  MPa) to recover the n-hexane.
- The resulting product is colorless, transparent Ethyl 2-bromo-2-methylpropanoate.

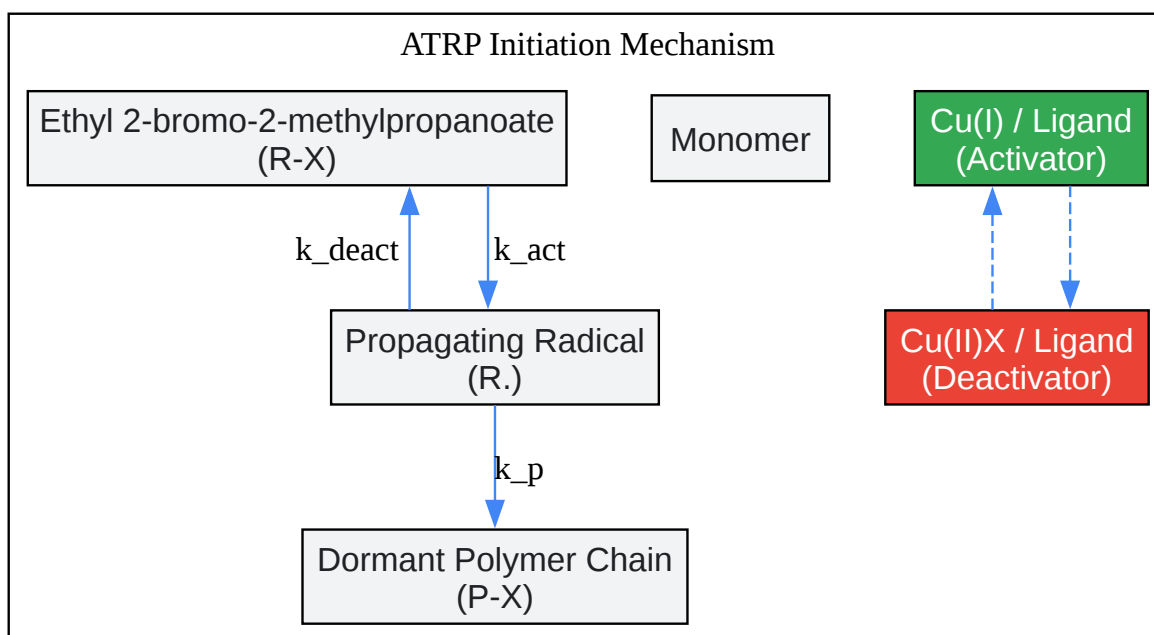
## Applications

Ethyl 2-bromo-2-methylpropanoate is a key molecule in both polymer science and pharmaceutical development due to its utility as an initiator and a synthetic intermediate.

## Atom Transfer Radical Polymerization (ATRP) Initiator

Ethyl 2-bromo-2-methylpropanoate is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.

The general mechanism of ATRP initiation using Ethyl 2-bromo-2-methylpropanoate is depicted below:



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### Simplified mechanism of ATRP initiation and propagation.

The following is a typical procedure for the ATRP of methyl methacrylate using Ethyl 2-bromo-2-methylpropanoate as the initiator.

#### Materials:

- Copper(I) Bromide (CuBr)
- N-propyl-2-pyridylmethanimine (ligand)
- Toluene (solvent)
- Methyl methacrylate (MMA, monomer)
- Ethyl 2-bromo-2-methylpropanoate (initiator)
- Nitrogen gas (for deoxygenation)

#### Procedure:

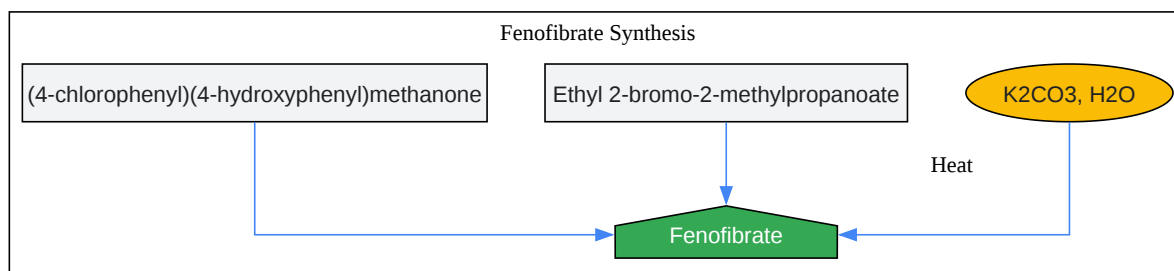
- Add Cu(I)Br (0.134 g,  $9.32 \times 10^{-4}$  moles) and a dry magnetic stir bar to a dry Schlenk flask.
- Seal the flask with a rubber septum and deoxygenate by subjecting it to three freeze-pump-thaw cycles using nitrogen.
- Under a nitrogen atmosphere, add toluene (10 mL), MMA (10 mL,  $9.36 \times 10^{-2}$  moles), and N-propyl-2-pyridylmethanimine (0.279 g,  $1.87 \times 10^{-3}$  moles) to the flask.
- Subject the solution to three additional freeze-pump-thaw cycles.
- Heat the flask to 90°C with constant stirring.
- Once the temperature is stable, add Ethyl 2-bromo-2-methylpropanoate (0.136 mL,  $9.36 \times 10^{-4}$  moles) under nitrogen to initiate the polymerization.

- Samples can be taken at intervals to monitor monomer conversion and polymer molecular weight.
- After the desired conversion is reached, the polymerization is terminated, and the polymer is isolated.

## Pharmaceutical Intermediate

Ethyl 2-bromo-2-methylpropanoate serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). One notable example is its use in the synthesis of Fenofibrate, a drug used to lower cholesterol and triglycerides.

The reaction scheme for the synthesis of Fenofibrate using Ethyl 2-bromo-2-methylpropanoate is as follows:



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### Synthesis of Fenofibrate.

This protocol describes the synthesis of Fenofibrate from (4-chlorophenyl)(4-hydroxyphenyl)methanone and the isopropyl ester of 2-bromo-2-methylpropanoic acid, which is structurally very similar to the ethyl ester and follows the same reaction principle.<sup>[4]</sup>

Materials:

- (4-chlorophenyl)(4-hydroxyphenyl)methanone

- 1-methylethyl ester of 2-bromo-2-methylpropanoic acid (Isopropyl 2-bromo-2-methylpropanoate)
- Potassium carbonate
- Demineralized water
- 80% Isopropyl alcohol
- Propan-2-ol

#### Procedure:

- In a 3-necked round-bottomed flask equipped with a stirrer and a condenser, introduce 100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 165 g (0.79 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid under a nitrogen atmosphere.<sup>[4]</sup>
- Heat the reaction mixture to 110°C.<sup>[4]</sup>
- Slowly add a solution of 50 g (0.36 mol) of potassium carbonate in 50 ml of demineralized water over 20 minutes, allowing for distillation at 100°C.<sup>[4]</sup>
- Recycle the lower phase of the distillate back into the reaction medium.<sup>[4]</sup>
- Maintain heating at 110°-112°C for 1.5 hours, then increase the temperature to 140°-145°C and hold for 4 hours.<sup>[4]</sup>
- Cool the reaction mixture to approximately 90°C and add 210 ml of 80% isopropyl alcohol.<sup>[4]</sup>
- Allow the mixture to cool for 12 hours with stirring.<sup>[4]</sup>
- Filter the resulting suspension at 0°C.<sup>[4]</sup>
- Wash the precipitate with four 200 ml portions of demineralized water.<sup>[4]</sup>
- Recrystallize the product from propan-2-ol to yield Fenofibrate.<sup>[4]</sup>

## Safety and Handling



Ethyl 2-bromo-2-methylpropanoate is a hazardous chemical and requires careful handling. The following table summarizes its key safety information.

Hazard Information	Precautionary Measures
GHS Pictograms: Flammable, Harmful, Corrosive	Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
Hazard Statements: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.	Handling: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.
Signal Word: Danger	First Aid: If inhaled: Move person into fresh air. If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. If swallowed: Rinse mouth. Do NOT induce vomiting.
Incompatibilities: Acids, bases, reducing agents, oxidizing agents.	Storage: Store in a well-ventilated place. Keep cool. Store locked up.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)